molecular formula C20H17FN6O2S B2928711 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 863457-77-6

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2928711
CAS No.: 863457-77-6
M. Wt: 424.45
InChI Key: KAGKLTNTEAPGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide features a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and a thio-linked acetamide moiety bearing a 3-methoxyphenyl group. The 4-fluorobenzyl group introduces electronegativity, while the 3-methoxyphenyl substituent may enhance solubility compared to ortho-substituted analogs .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-29-16-4-2-3-15(9-16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-5-7-14(21)8-6-13/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGKLTNTEAPGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{20}H_{19}F_{N}_{6}O_{2}S, with a molecular weight of approximately 458.9 g/mol. The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiplatelet Activity

Recent studies have indicated that compounds structurally related to ticagrelor , a well-known antiplatelet agent, exhibit significant antiplatelet activity. The presence of the triazolo[4,5-d]pyrimidine moiety in the compound suggests potential efficacy in inhibiting platelet aggregation. In particular, modifications at the 7-position of the triazolo-pyrimidine core have been shown to influence this activity significantly. For instance, analogs lacking certain substituents maintained comparable antiplatelet effects to ticagrelor .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies suggest that some triazolo-pyrimidine derivatives possess bactericidal activity against gram-positive bacteria. However, the relationship between structural modifications and antibacterial efficacy remains complex; slight changes in side chains can lead to significant variations in activity levels .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Cyclooxygenase (COX) : This pathway is crucial in mediating platelet aggregation.
  • Interaction with P2Y12 Receptors : Similar to ticagrelor, the compound may inhibit these receptors involved in platelet activation.
  • Disruption of Bacterial Cell Wall Synthesis : The antibacterial effects may involve interference with bacterial cell wall integrity.

Case Studies and Experimental Findings

Several studies have explored the biological activities of similar compounds:

StudyCompoundActivity ObservedKey Findings
Ticagrelor AnaloguesAntiplateletMaintained activity with structural simplifications
Triazolo-PyrimidinesAntibacterialVariable efficacy against MRSA; structure-dependent
Novel Thiouracil AmidesPARP1 InhibitionComparable IC50 values indicating potential therapeutic applications

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Benzyl Substituent Phenyl Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-fluorobenzyl 3-methoxyphenyl Not provided Not provided Para-fluorine enhances electronic effects; meta-methoxy improves solubility.
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide 2-fluorobenzyl 2-methoxyphenyl Not provided Not provided Ortho-substituents may cause steric hindrance, reducing binding affinity.
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide Benzyl (no F) 2-ethoxyphenyl C21H20N6O2S 420.5 Lack of fluorine reduces electronegativity; ethoxy increases lipophilicity.
N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide 2-fluorobenzyl 3-chloro-4-methylphenyl C20H16ClFN6OS 442.9 Chloro and methyl groups enhance hydrophobicity; ortho-fluorine retains steric bulk.

Substituent Position Effects

  • Fluorine Position : The target compound’s 4-fluorobenzyl group likely confers stronger electronic effects (e.g., dipole interactions) compared to the 2-fluorobenzyl in , where ortho-substitution may sterically hinder target binding.
  • Methoxy vs.
  • Chloro/Methyl Substitution : The 3-chloro-4-methylphenyl group in increases hydrophobicity, which could enhance membrane permeability but reduce solubility.

Hypothetical Pharmacological Implications

  • Target Compound : The para-fluorine and meta-methoxy groups may optimize interactions with polar residues in enzyme active sites, offering a balance between binding affinity and pharmacokinetics.
  • Compound : Ortho-substituents might limit rotational freedom, reducing binding to flexible targets.
  • Compound : Lack of fluorine could diminish electronic interactions critical for inhibition potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.